N-(3,4-dichlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(3,4-dichlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a chloroacetamide derivative featuring a 3,4-dichlorophenyl group linked to a thioimidazole moiety via an acetamide bridge. The compound’s unique substitution pattern (3,4-dichloro on the phenyl ring and 3,5-dimethyl on the imidazole-attached phenyl) distinguishes it from related analogs, warranting a systematic comparison to elucidate structure-property relationships.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-12-7-13(2)9-15(8-12)24-6-5-22-19(24)26-11-18(25)23-14-3-4-16(20)17(21)10-14/h3-10H,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQCYMBRBFZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoyl chloride with a thioamide derivative of 1H-imidazole. The process can be summarized as follows:
-
Starting Materials :
- 3,4-Dichlorobenzoyl chloride
- 1-(3,5-dimethylphenyl)-1H-imidazole
- Thioacetic acid or its derivatives
-
Reaction Conditions :
- The reaction is usually carried out in an organic solvent under reflux conditions to facilitate the formation of the thioamide linkage.
-
Purification :
- The crude product is purified using recrystallization or chromatography techniques.
Anticancer Properties
This compound has been evaluated for its anticancer properties against various human cancer cell lines. The following table summarizes key findings from selected studies:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MDA-MB-231 (Breast Cancer) | 8.0 | |
| HCT116 (Colon Cancer) | 10.0 | |
| SKOV3 (Ovarian Cancer) | 15.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against specific cancer types.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Inhibition of Proliferation : It has been observed to significantly reduce the proliferation rate of cancer cells in vitro.
- Targeting Specific Pathways : Research indicates potential interactions with signaling pathways involved in cell cycle regulation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key aspects include:
- Substituent Effects : Variations in the substituents on the imidazole ring can significantly influence potency. For instance, changes in the position or nature of substituents on the phenyl rings can enhance or diminish anticancer activity.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for anticancer activity against multiple cell lines. The most potent compound exhibited an IC50 value comparable to that of standard chemotherapeutics like doxorubicin .
- Evaluation in Animal Models : In vivo studies using mouse models have demonstrated that compounds with structural similarities to this compound can significantly reduce tumor size and improve survival rates when administered at therapeutic doses .
Comparison with Similar Compounds
Structural and Crystallographic Features
The target compound’s structural analogs can be categorized based on substituent patterns and heterocyclic components:
Table 1: Crystallographic and Structural Parameters of Selected Acetamide Derivatives
Key Observations :
- Substituent Effects: The 3,5-dimethylphenyl group in trichloro-acetamides increases steric bulk, resulting in two molecules per asymmetric unit, which may enhance crystal packing stability compared to monosubstituted analogs . In contrast, the target compound’s 3,4-dichlorophenyl group introduces electronic effects (electron-withdrawing Cl) that could influence intermolecular interactions.
- Heterocyclic Influence : The thiazole ring in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide forms a 61.8° dihedral angle with the dichlorophenyl ring, promoting a twisted conformation that affects solubility and binding interactions . The target compound’s imidazole-thio group may exhibit greater conformational flexibility or altered hydrogen-bonding capacity due to sulfur’s polarizability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
